molecular formula C16H14ClN5O2 B11017244 (2R)-N-(5-chloro-2-methoxyphenyl)-2-phenyl-2-(1H-tetrazol-1-yl)ethanamide

(2R)-N-(5-chloro-2-methoxyphenyl)-2-phenyl-2-(1H-tetrazol-1-yl)ethanamide

Cat. No.: B11017244
M. Wt: 343.77 g/mol
InChI Key: QEIDAMDWAOICBI-OAHLLOKOSA-N
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Description

(2R)-N-(5-chloro-2-methoxyphenyl)-2-phenyl-2-(1H-tetrazol-1-yl)ethanamide is a synthetic organic compound characterized by its complex structure, which includes a tetrazole ring, a phenyl group, and a chloro-methoxyphenyl moiety. This compound is of interest in various fields due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-N-(5-chloro-2-methoxyphenyl)-2-phenyl-2-(1H-tetrazol-1-yl)ethanamide typically involves multiple steps:

    Formation of the Tetrazole Ring: This can be achieved through the reaction of an appropriate nitrile with sodium azide under acidic conditions.

    Coupling Reactions: The tetrazole intermediate is then coupled with a phenyl group using a palladium-catalyzed cross-coupling reaction.

    Introduction of the Chloro-Methoxyphenyl Group: This step involves the reaction of the intermediate with 5-chloro-2-methoxyphenylamine under suitable conditions to form the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors for better control over reaction conditions and scaling up the process to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding aldehydes or acids.

    Reduction: Reduction reactions can target the nitro group if present, converting it to an amine.

    Substitution: The chloro group can be substituted by nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas with a palladium catalyst are often used.

    Substitution: Nucleophilic substitution reactions typically require a base such as sodium hydroxide or potassium carbonate.

Major Products

    Oxidation: Products include aldehydes or carboxylic acids.

    Reduction: Amines are the major products.

    Substitution: Depending on the nucleophile, products can include various substituted derivatives.

Scientific Research Applications

Chemistry

In chemistry, (2R)-N-(5-chloro-2-methoxyphenyl)-2-phenyl-2-(1H-tetrazol-1-yl)ethanamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

Biologically, this compound is studied for its potential as a bioactive molecule. It may exhibit antimicrobial, antifungal, or anticancer properties, making it a candidate for drug development.

Medicine

In medicine, research focuses on its potential therapeutic effects. It could be investigated for its ability to interact with specific biological targets, such as enzymes or receptors, which are involved in disease pathways.

Industry

Industrially, this compound could be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of (2R)-N-(5-chloro-2-methoxyphenyl)-2-phenyl-2-(1H-tetrazol-1-yl)ethanamide involves its interaction with molecular targets such as enzymes or receptors. The tetrazole ring can mimic the carboxylate group, allowing it to bind to active sites of enzymes, potentially inhibiting their activity. The phenyl and chloro-methoxyphenyl groups may enhance binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • (2R)-N-(5-chloro-2-methoxyphenyl)-2-phenylacetamide
  • (2R)-N-(5-chloro-2-methoxyphenyl)-2-(1H-tetrazol-1-yl)ethanamide

Uniqueness

Compared to similar compounds, (2R)-N-(5-chloro-2-methoxyphenyl)-2-phenyl-2-(1H-tetrazol-1-yl)ethanamide stands out due to the presence of both the tetrazole ring and the phenyl group, which may confer unique biological activities and chemical reactivity. The combination of these functional groups can result in enhanced binding to biological targets and improved pharmacokinetic properties.

Properties

Molecular Formula

C16H14ClN5O2

Molecular Weight

343.77 g/mol

IUPAC Name

(2R)-N-(5-chloro-2-methoxyphenyl)-2-phenyl-2-(tetrazol-1-yl)acetamide

InChI

InChI=1S/C16H14ClN5O2/c1-24-14-8-7-12(17)9-13(14)19-16(23)15(22-10-18-20-21-22)11-5-3-2-4-6-11/h2-10,15H,1H3,(H,19,23)/t15-/m1/s1

InChI Key

QEIDAMDWAOICBI-OAHLLOKOSA-N

Isomeric SMILES

COC1=C(C=C(C=C1)Cl)NC(=O)[C@@H](C2=CC=CC=C2)N3C=NN=N3

Canonical SMILES

COC1=C(C=C(C=C1)Cl)NC(=O)C(C2=CC=CC=C2)N3C=NN=N3

Origin of Product

United States

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